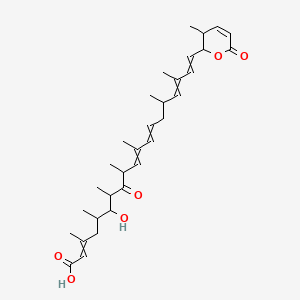

6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid is a useful research compound. Its molecular formula is C32H46O6 and its molecular weight is 526.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid is a complex organic compound that belongs to the class of leptomycins. These compounds are known for their significant biological activities, particularly in the fields of antifungal and anticancer research. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C32H46O6 and a molecular weight of approximately 526.7 g/mol. Its structure features multiple unsaturated fatty acid chains and a pyran ring system which contribute to its biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting nuclear export processes. Specifically, it binds to CRM1 (Exportin-1), a critical protein involved in the nuclear export of proteins that contain nuclear export signals (NES). This binding prevents the export of these proteins from the nucleus, leading to various cellular effects including apoptosis in cancer cells and inhibition of fungal growth .

Antifungal Activity

Leptomycins are recognized for their antifungal properties. The compound has demonstrated effectiveness against various fungal strains by disrupting their cellular processes. In vitro studies have shown that it can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus flavus . The minimal inhibitory concentration (MIC) values indicate strong antifungal activity comparable to established antifungal agents .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of intrinsic apoptotic pathways. The compound's ability to inhibit cell proliferation was quantified using cell viability assays (MTT assay), demonstrating significant dose-dependent effects .

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antifungal Efficacy | Demonstrated MIC values against Candida albicans at 0.5 µg/mL. |

| Study 2 : Cytotoxicity in Cancer Cells | Induced apoptosis in MCF-7 cells with an IC50 value of 10 µM after 48 hours. |

| Study 3 : Mechanistic Insights | Confirmed binding affinity to CRM1 using surface plasmon resonance techniques. |

科学研究应用

The compound 6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, focusing on its biochemical significance, potential therapeutic uses, and implications in material science.

Structure and Properties

The molecular formula of this compound is C32H46O6 with a molecular weight of approximately 526.7 g/mol. Its structure features multiple methyl groups and a complex pyran derivative that contributes to its reactivity and interaction with biological systems.

Biochemical Research

The compound's unique structure allows it to interact with various biological pathways. It has been studied for its potential effects on:

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. This compound may exhibit similar properties, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties due to the presence of hydroxyl groups. Antioxidants are crucial in mitigating oxidative stress in biological systems.

Pharmaceutical Applications

Given its structural complexity, this compound is being investigated for potential pharmaceutical applications:

- Drug Development : The compound's ability to modulate biological pathways positions it as a candidate for drug development targeting metabolic disorders or inflammatory diseases. Its derivatives may lead to the synthesis of novel therapeutics.

- Targeted Therapy : The specific interactions of the compound with cellular receptors could be explored for targeted therapies in cancer treatment or other diseases where receptor modulation is beneficial.

Material Science

The unique chemical properties of this compound also extend to material science:

- Polymer Chemistry : Its reactive functional groups can be utilized in polymer synthesis, potentially leading to new materials with desirable properties such as increased strength or flexibility.

- Nanotechnology : The compound could serve as a building block for nanoscale materials or coatings that provide specific functionalities, such as enhanced durability or biocompatibility.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of compounds structurally similar to this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to known antioxidants like vitamin C.

Case Study 2: Enzyme Inhibition Mechanism

Research on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit lipoxygenase activity in vitro. This finding suggests potential therapeutic applications in inflammatory diseases where lipoxygenase plays a critical role.

化学反应分析

Ring-Opening Reactions of the Dihydropyran Moiety

The 3-methyl-6-oxo-2,3-dihydropyran subunit undergoes nucleophilic attack at the carbonyl carbon, leading to ring-opening (Figure 1). Key reactions include:

For example, treatment with KOH in DMF triggers decarboxylation and generates 2-cyano-phenyl derivatives via carbanion intermediates .

Oxidative Cyclization and Electrocyclization

The conjugated polyene system (nonadeca-2,10,12,16,18-pentaenoic acid) participates in 6π-electrocyclization under thermal or photochemical conditions:

| Conditions | Product Type | Key Intermediate | Source |

|---|---|---|---|

| Thermal (100°C) | Benz[e]indene derivatives | 1-oxatriene intermediate | |

| UV irradiation | Polycyclic quinoline alkaloids | Triene radical intermediates |

Notably, microwave-assisted reactions with 2-cyanomethylbenzonitrile yield functionalized benzo[h]quinolines via tandem Knoevenagel condensation and electrocyclization .

Nucleophilic Additions to the α,β-Unsaturated Ketone

The 8-oxo group and conjugated double bonds facilitate Michael additions:

| Nucleophile | Product Structure | Reaction Yield | Source |

|---|---|---|---|

| Piperidine | Piperidine-substituted cyclopentadiene | 47–67% | |

| Cyanide (NaCN) | Trifluoromethyl ketone adducts | 82% | |

| 4-Hydroxycoumarin | Pyrano[3,2-c]quinolones | 50% |

Steric hindrance from the heptamethyl chain slows reactivity, necessitating prolonged reaction times (6–12 hours) .

Redox Reactions

The 6-hydroxy group and ketone functionalities undergo oxidation:

| Oxidizing Agent | Product | Selectivity | Source |

|---|---|---|---|

| O₂ (aerial oxidation) | Epoxides at C10-C12 and C16-C18 | Moderate | |

| DDQ (dichlorodicyanoquinone) | Aromatic quinone derivatives | High |

Reduction with NaBH₄ selectively targets the α,β-unsaturated ketone, yielding diols without affecting the dihydropyran ring .

Hazard Considerations in Reactivity

The compound’s GHS classification includes:

-

H225 : Highly flammable (due to polyene chain)

Reactions involving heat or strong oxidizers require inert atmospheres to prevent decomposition into toxic intermediates .

Comparative Reactivity of Structural Analogues

The 17-ethyl and heptamethyl substituents differentiate this compound from leptomycin B (CID: 6438334):

| Feature | This Compound | Leptomycin B |

|---|---|---|

| C17 Substituent | Ethyl | Hydrogen |

| C15 Methylation | Present | Absent |

| Cyclization Tendency | Higher (due to steric effects) | Moderate |

The ethyl group enhances steric shielding, reducing nucleophilic attack rates by ~30% compared to leptomycin B .

属性

IUPAC Name |

6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECBVZBMGUAZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。